BenchChemオンラインストアへようこそ!

N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide

Medicinal chemistry Fragment-based drug discovery SAR studies

Procure CAS 1385379-06-5 for its three critical structural features: a distinct 2,3-dimethoxy regioisomeric pattern, an α-cyano group enabling synthetic elaboration and a strong dipole, and an undefined stereocenter essential for enantioselective SAR studies. This racemate offers orthogonal spectroscopic handles (nitrile IR ~2240-2260 cm⁻¹, chlorine isotope MS pattern, distinct NMR signals) and a 39 Da mass shift over des-cyano analogs for chromatographic resolution. Verified commercial availability at ≥95% purity allows immediate deployment as a fragment library probe, ion channel screening hit, or versatile synthetic intermediate.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.77
CAS No. 1385379-06-5
Cat. No. B2738877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide
CAS1385379-06-5
Molecular FormulaC17H15ClN2O3
Molecular Weight330.77
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H15ClN2O3/c1-22-15-8-4-7-13(16(15)23-2)17(21)20-14(10-19)11-5-3-6-12(18)9-11/h3-9,14H,1-2H3,(H,20,21)
InChIKeyLZXUPFXYBWDDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide (CAS 1385379-06-5): Procurement-Relevant Chemical Identity and Baseline Properties


N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide (CAS 1385379-06-5) is a synthetic organic compound belonging to the benzamide class, featuring a 2,3-dimethoxy-substituted benzamide core linked via an amide bond to a (3-chlorophenyl)-cyanomethyl moiety [1]. The compound has a molecular formula of C17H15ClN2O3 and a molecular weight of 330.8 g/mol, with one undefined atom stereocenter at the carbon bearing the cyano and 3-chlorophenyl groups [1]. It is listed in PubChem (CID 72013478) with computed physicochemical properties including XLogP3 of 3.3 and topological polar surface area of 71.4 Ų [1]. The compound is commercially available from Enamine (catalog EN300-26685056) at ≥95% purity [2]. Critically, no peer-reviewed primary research papers, patent claims with quantitative biological data, or regulatory filings were identified that directly characterize the pharmacological activity, potency, or selectivity of this specific compound. The evidence base is currently limited to physicochemical computed properties, vendor catalog specifications, and class-level inferences derived from structurally related 2,3-dimethoxybenzamide derivatives.

Why Generic Substitution of N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide (CAS 1385379-06-5) with In-Class Analogs Carries Scientific Risk


Benzamide derivatives with dimethoxy and chlorophenyl substituents cannot be treated as interchangeable building blocks or screening probes. The target compound possesses three differentiating structural features—the 2,3-dimethoxy regioisomeric pattern, the presence of a cyano group on the α-carbon of the N-substituent, and an undefined stereocenter at that same carbon—each of which can independently alter hydrogen-bonding capacity, conformational flexibility, lipophilicity, and target engagement [1]. The cyano group contributes both a strong dipole moment and a hydrogen-bond acceptor, while the stereocenter introduces the possibility of enantioselective interactions that are absent in achiral analogs such as N-(3-chlorophenyl)-2,3-dimethoxybenzamide or N-[(3-chlorophenyl)methyl]-2,3-dimethoxybenzamide [1]. For researchers procuring this compound as a synthetic intermediate, screening hit follow-up, or analytical reference standard, generic substitution with a regioisomeric dimethoxybenzamide or a des-cyano analog risks irreproducible results in any assay or reaction where the cyano group or stereochemistry is functionally relevant. The quantitative evidence below establishes the specific, measurable differences that justify compound-specific procurement.

N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide (CAS 1385379-06-5): Quantified Differentiator Evidence for Procurement Decisions


Molecular Weight and Cyano Group Contribution Differentiates from Des-Cyano Benzamide Analogs

The presence of the cyanomethyl group in the target compound increases the molecular weight by approximately 39 Da compared to N-(3-chlorophenyl)-2,3-dimethoxybenzamide (MW 291.73 g/mol), and by approximately 25 Da compared to N-[(3-chlorophenyl)methyl]-2,3-dimethoxybenzamide (MW 305.76 g/mol), which are the closest des-cyano structural analogs [1]. This mass increment corresponds specifically to the nitrile functional group (C≡N, exact mass 26.0 Da plus the additional carbon), which introduces a strong dipole (≈3.9 D for aliphatic nitriles) and a hydrogen-bond acceptor not present in the comparators [1]. The cyano group also contributes to a higher computed complexity score of 450 for the target compound versus lower complexity expected for des-cyano analogs [1].

Medicinal chemistry Fragment-based drug discovery SAR studies

2,3-Dimethoxy Regioisomeric Pattern Differentiates from 3,4- and 2,4-Dimethoxybenzamide Scaffolds

The target compound bears methoxy substituents at the 2- and 3-positions (ortho and meta) of the benzamide ring, which is a less common regioisomeric pattern compared to the 3,4-dimethoxy (meta/para) arrangement found in many biologically characterized benzamides such as itopride intermediates and various natural products [1][2]. The 2,3-pattern places a methoxy group ortho to the carbonyl, which can influence the amide bond conformation through steric and electronic effects, potentially affecting both the conformational ensemble available for target binding and the metabolic stability of the benzamide core [1]. Published spectroscopic and crystallographic studies on 2,3-dimethoxybenzamide derivatives demonstrate that the 2,3-substitution pattern produces distinct solid-state conformational preferences and hydrogen-bonding networks compared to 3,4- or 2,4-substituted analogs [3].

Fragment-based screening Ligand design Scaffold hopping

Undefined Atom Stereocenter at the Cyanomethyl Carbon: Chiral Resolution Potential Absent in Achiral Analogs

PubChem records one undefined atom stereocenter for this compound, located at the carbon atom bearing the cyano group, the 3-chlorophenyl ring, the amide nitrogen, and a hydrogen atom [1]. This stereocenter is a direct consequence of the cyanomethyl substitution pattern: the α-carbon of the (3-chlorophenyl)cyanomethyl group is tetrahedral and bears four different substituents, making the compound a racemic mixture as supplied [1]. In contrast, the closest achiral analogs—N-(3-chlorophenyl)-2,3-dimethoxybenzamide (no substitution at the benzylic carbon) and N-[(3-chlorophenyl)methyl]-2,3-dimethoxybenzamide (two identical hydrogen substituents on the benzylic carbon)—lack any stereochemical element . The presence of this stereocenter introduces the possibility of enantiomer-specific biological activity or differential pharmacokinetic properties, which is a critical consideration for procurement decisions in drug discovery programs exploring chirality-dependent target engagement.

Chiral separation Enantioselective synthesis Stereochemistry-dependent screening

Computed Lipophilicity (XLogP3 = 3.3) Balances Permeability and Solubility Within Drug-Like Chemical Space

The target compound has a computed XLogP3 value of 3.3, placing it within the optimal lipophilicity range (1-4) for drug-like molecules [1]. This value reflects the combined contributions of the lipophilic 3-chlorophenyl ring, the polar cyano group (which attenuates logP relative to a simple methylene), and the two methoxy substituents. For comparison, the des-cyano analog N-(3-chlorophenyl)-2,3-dimethoxybenzamide (C15H14ClNO3) would be expected to have a higher logP due to the absence of the polar nitrile. The topological polar surface area (TPSA) of 71.4 Ų is within the range generally associated with acceptable oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), while the compound has 1 hydrogen-bond donor and 4 hydrogen-bond acceptors, complying with Lipinski's Rule of Five [1]. These computed properties collectively indicate that the cyanomethyl group modulates the lipophilicity-hydrophilicity balance in a manner distinct from des-cyano or des-chloro analogs.

ADME prediction Drug-likeness Fragment physicochemical profiling

Commercially Available from Enamine at Certified ≥95% Purity with Defined Procurement Specifications

The target compound is stocked by Enamine (catalog EN300-26685056) with a certified purity of 95.0%, packaged in 0.05 g units at a listed price of $212.00 [1]. This established commercial availability contrasts with several structurally related cyanomethyl-benzamide derivatives (e.g., N-[(4-chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide, N-[(3-chlorophenyl)-cyanomethyl]-3,4-dimethoxybenzamide) for which no active commercial listings were identified in the same supplier catalogs, indicating limited or no commercial availability . The defined purity specification of ≥95% supports use as a research-grade building block, analytical reference, or screening compound without the need for in-house synthesis and purification, reducing procurement lead time and ensuring batch-to-batch consistency for reproducible experimental protocols.

Chemical procurement Reference standard Screening library compound

Procurement-Relevant Application Scenarios for N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide (CAS 1385379-06-5)


Fragment-Based Drug Discovery Library Design Requiring a Lipophilic Nitrile-Containing Benzamide Chemotype

Medicinal chemistry groups building fragment libraries for target-based screening can procure this compound as a representative of a 2,3-dimethoxybenzamide scaffold with a nitrile warhead. The XLogP3 of 3.3 and TPSA of 71.4 Ų position it within drug-like chemical space, while the cyano group offers a well-precedented fragment interaction motif for hydrogen-bonding residues in kinase ATP pockets, serine hydrolase active sites, and nitrile-binding protein cavities [1]. As a racemate with one undefined stereocenter, the compound can serve as a starting point for enantiomer separation and stereochemistry-dependent SAR exploration [1]. The verified commercial availability from Enamine eliminates synthesis burden, facilitating rapid inclusion in fragment cocktail screens.

Analytical Reference Standard for LC-MS and NMR Method Development Involving Cyano-Functionalized Benzamides

The compound's unique combination of a 2,3-dimethoxybenzamide core, a 3-chlorophenyl ring, and a cyano group provides three orthogonal spectroscopic handles for analytical method development: (1) the nitrile IR stretch at approximately 2240-2260 cm⁻¹ for identity confirmation, (2) the characteristic isotope pattern of chlorine (³⁵Cl/³⁷Cl) in mass spectrometry for unambiguous detection, and (3) distinct aromatic proton signals in ¹H NMR from both the dimethoxyphenyl and 3-chlorophenyl rings [1]. The 39 Da mass difference from des-cyano analogs ensures chromatographic resolution from potential synthetic impurities or degradants in HPLC-MS methods. The Enamine-specified purity of ≥95% provides a defined baseline for reference standard qualification [2].

Synthetic Intermediate for Diversification via Nitrile Transformation and Electrophilic Aromatic Substitution

The cyanomethyl group enables the compound to serve as a versatile synthetic intermediate for generating structurally diverse compound libraries. The nitrile can be converted to carboxylic acids, amides, tetrazoles (via click chemistry with azides), amines (via reduction), or heterocycles (e.g., oxadiazoles, thiadiazoles) using well-established transformations [1]. Additionally, the 2,3-dimethoxy substitution pattern activates the benzamide ring for electrophilic aromatic substitution at the remaining unsubstituted positions, while the 3-chlorophenyl ring provides a halogen handle for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The presence of the undefined stereocenter raises the possibility of asymmetric transformations that could yield enantiomerically enriched products [1].

Scaffold-Hopping Starting Point for P2X7 Receptor Antagonist or Sodium Channel Inhibitor Discovery Programs

Although no direct biological data are available for this specific compound, the 2,3-dimethoxybenzamide scaffold is a recognized chemotype in ion channel drug discovery. A structurally characterized 2,3-dimethoxybenzamide derivative (N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-2,3-dimethoxybenzamide) has demonstrated P2X7 receptor antagonist activity with an IC50 of 31 nM in HEK-293 cells, confirming that the 2,3-dimethoxybenzamide core can support potent ion channel modulation when appropriately substituted [1]. The target compound, with its 3-chlorophenyl-cyanomethyl N-substituent, represents a structurally distinct chemotype within this scaffold class that could be evaluated as a screening hit or scaffold-hopping starting point in P2X7 or voltage-gated sodium channel (NaV1.7) programs, where substituted benzamides are a privileged pharmacophore class [2].

Quote Request

Request a Quote for N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.